molecular formula C11H11FN2O B15366715 (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol

(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol

Cat. No.: B15366715
M. Wt: 206.22 g/mol
InChI Key: JFCTYMKAYRHJDK-UHFFFAOYSA-N
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Description

(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol is a fluorinated pyrazole derivative featuring a methanol group attached to a phenyl ring substituted with a fluorine atom and a methylated pyrazole moiety.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methanol

InChI

InChI=1S/C11H11FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-6,15H,7H2,1H3

InChI Key

JFCTYMKAYRHJDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol with analogous compounds derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Notable Substituents
(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol (Target) C₁₂H₁₂FN₂O ~219.24 (calculated) Not reported 2-fluoro, 1-methylpyrazole
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C₁₇H₁₆N₂OS 296.38 Not reported Methylthio, phenyl
(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol C₁₆H₁₀BrF₂N₂O 385.17 Not reported Bromo, 2,4-difluorophenyl
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol C₁₂H₁₄N₂O 202.26 Liquid Phenylethyl
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol C₁₆H₁₃FN₂O 268.29 Not reported 2-fluorophenyl, phenyl
(1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol C₁₁H₉F₃N₂O 242.20 Not reported 3-trifluoromethylphenyl
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 Powder Methyl, phenyl

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., bromo, trifluoromethyl) increase molecular weight, as seen in (385.17 g/mol) and (242.20 g/mol). The target compound’s calculated weight (~219.24 g/mol) aligns with mid-range fluorinated analogs.
  • Physical State : Substituents influence physical states. For example, the phenylethyl group in results in a liquid, while simpler structures like (methyl, phenyl) form powders.
  • Fluorine Effects: Fluorine at the 2-position (target compound, ) may enhance metabolic stability compared to non-fluorinated analogs .

Chemical Reactivity and Functional Group Interactions

  • Thioether vs. Fluorine : The methylthio group in introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in the fluorine-substituted target compound .

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